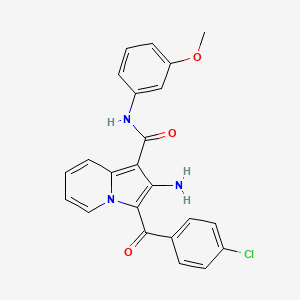

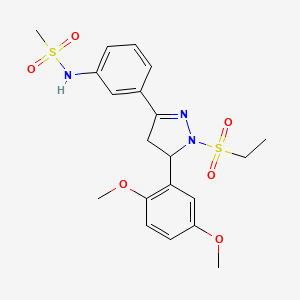

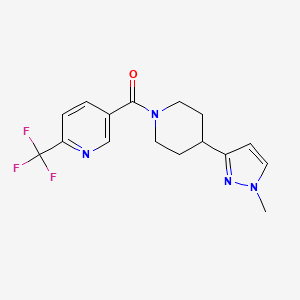

N-(4-(benzyloxy)phenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(benzyloxy)phenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide, also known as BPF-Triazole, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPF-Triazole belongs to the class of triazole compounds, which have been extensively studied for their pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Fluorescent Probe Sensing Applications

N-(4-(benzyloxy)phenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide and its analogues are investigated for their potential use in fluorescent probe sensing. For instance, similar compounds like 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole have been utilized as fluorescent probes for sensing magnesium and zinc cations. Their sensitivity to pH changes, especially in the range of pH 7-8, results in significant fluorescence enhancement under basic conditions. This property is attributed to the high acidity of the fluorophenol moiety in these compounds (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Inhibition of Cancer Cell Proliferation

Compounds structurally related to this compound have shown distinct effective inhibition on the proliferation of cancer cell lines. For example, derivatives like 3-Amino-4-Morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide have demonstrated significant potential in this area. Their ability to inhibit cancer cell proliferation indicates a promising avenue for therapeutic applications (Lu, Zhou, Xu, Yue, Ji, Zheng, & Jin, 2017).

Potential in Light Harvesting Applications

Research into compounds with similar structures, such as various aromatic halogen-substituted sulfonamidobenzoxazole compounds, has revealed their potential light harvesting properties. These studies include quantum mechanical evaluations, suggesting applications in the development of novel light-harvesting systems, particularly in the design of new dye-sensitized solar cells (DSSCs) (Sheena Mary, Ertan-Bolelli, Thomas, Krishnan, Bolelli, Kasap, Onkol, & Yildiz, 2019).

Antimicrobial and Antifungal Properties

Some derivatives of benzoxazoles, which are structurally similar to this compound, have been shown to possess broad-spectrum antimicrobial activity. These properties are particularly effective against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger. This suggests a potential for the development of new antimicrobial agents with a wide range of applications (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-(benzyloxy)phenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide involves the reaction of 4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid with N-(4-(benzyloxy)phenyl)amine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid", "N-(4-(benzyloxy)phenyl)amine", "Coupling agent (e.g. EDC, HATU, DIC)" ], "Reaction": [ "Step 1: Dissolve 4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid and coupling agent in a suitable solvent (e.g. DMF, DCM) and stir for 10-15 minutes.", "Step 2: Add N-(4-(benzyloxy)phenyl)amine to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 3: Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired product as a white solid." ] } | |

CAS-Nummer |

1788769-98-1 |

Molekularformel |

C22H17FN4O2 |

Molekulargewicht |

388.402 |

IUPAC-Name |

5-(4-fluorophenyl)-N-(4-phenylmethoxyphenyl)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C22H17FN4O2/c23-17-8-6-16(7-9-17)20-21(26-27-25-20)22(28)24-18-10-12-19(13-11-18)29-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,24,28)(H,25,26,27) |

InChI-Schlüssel |

FUTJKLPOKWJENI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=NNN=C3C4=CC=C(C=C4)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-mercapto-1-(4-methoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2379472.png)

![2-((4-Bromophenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2379474.png)

![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2379477.png)